4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)26-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGIIYSLZMRCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with cyclohexyl isothiocyanate to form the desired benzamide compound. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea-Linked Benzamide Derivatives
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide (CAS 501106-10-1)
- Structure : Contains a 4-methoxybenzamide core with a 4-hydroxyphenyl-substituted thiourea.
- Key Differences: Replaces benzyloxy with methoxy, reducing steric bulk.
- Activity: Demonstrated antioxidant activity with 86.6% inhibition in CCl₄-challenged rats, attributed to the phenolic hydroxyl group .
2-Chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
- Structure : Features a tri-chlorinated benzoxazole ring and a thiourea-linked benzamide.
- More complex heterocyclic system compared to the cyclohexyl group in the target compound.
Cyclohexylamide Derivatives
N-Cyclohexyl-4-methoxybenzamide (CAS ARONIS25445)
- Structure : Lacks the thiourea moiety, with a direct cyclohexylamide linkage to the benzamide core.
- Key Differences :
- Absence of thiourea reduces hydrogen-bonding capacity.
- Methoxy substituent at the para position maintains moderate lipophilicity.
- Applications : Used as a reference compound in studies of amide bond stability and crystallization behavior .
Benzyloxy-Substituted Analogues
2-{(E)-[4-(Benzyloxy)benzylidene]amino}benzamide
- Structure: Benzamide with a benzylideneamino group and benzyloxy substitution.
- Key Differences: The Schiff base (benzylideneamino) introduces conjugation, altering electronic properties.
- Synthesis : Prepared via condensation reactions, highlighting divergent synthetic pathways compared to thiourea-linked compounds .
Antioxidant Activity
- Comparison: Target Compound: Predicted moderate activity due to the thiourea moiety, though less than phenolic derivatives like A8 (86.6% inhibition) . N-{[(4-Hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide: Higher activity (86.6%) due to the hydroxyl group’s radical-scavenging capability .
Biological Activity
4-(Benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews its biological activity based on existing literature, including case studies, research findings, and relevant data.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
The compound features a benzyloxy group and a cyclohexylcarbamothioyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
- Regulation of Gene Expression : The compound may influence the expression of genes involved in cell proliferation and apoptosis, particularly through modulation of nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors) .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For instance, a study demonstrated that derivatives of benzamide compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC₅₀ values often below 10 µM .
| Compound Name | IC₅₀ (µM) | Cell Line Tested |
|---|---|---|
| Compound A91 | <5 | Prostate Cancer |
| Compound B | 8 | Breast Cancer |
| Compound C | 3 | Lung Cancer |
Case Studies
- Case Study on Cancer Cell Lines : In a comparative study, this compound was tested against prostate cancer cells. Results indicated that the compound significantly reduced cell viability by inducing apoptosis through the intrinsic pathway .
- Synergistic Effects with Chemotherapy : Another investigation explored the compound's ability to enhance the efficacy of doxorubicin in resistant breast cancer cells. The combination treatment led to a greater reduction in cell viability compared to either agent alone .
Q & A
Basic: How can reaction conditions be optimized for synthesizing 4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide?
Answer:
Synthesis optimization requires careful control of temperature, solvent choice, and catalyst selection. For example, sodium pivalate in acetonitrile has been shown to enhance yield in analogous benzamide syntheses by stabilizing intermediates . Key steps include:
- Coupling Reactions: Use trichloroisocyanuric acid (TCICA) as a mild oxidant to avoid over-oxidation of sensitive functional groups .
- Solvent Systems: Dichloromethane (DCM) or acetonitrile is preferred for solubility and reaction homogeneity.
- Catalysts: Sodium carbonate or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF can accelerate substitution reactions .
- Scale-Up Considerations: Transition from batch to continuous flow reactors improves reproducibility for multi-step syntheses .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: H and C NMR confirm the benzamide core, benzyloxy group, and carbamothioyl moiety. For example, the cyclohexyl group’s protons appear as distinct multiplet signals (~1.2–2.0 ppm) .
- IR Spectroscopy: Peaks at ~1650–1700 cm (amide C=O) and ~1250 cm (C=S stretch) validate functional groups .
- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]) confirms molecular formula integrity .
Basic: What standard assays are used for preliminary biological activity screening?
Answer:
Initial screening focuses on enzyme inhibition and cytotoxicity:
- Enzyme Inhibition: Use fluorogenic substrates in kinase or protease assays (e.g., ATPase activity measured via malachite green phosphate assay) .
- Anticancer Activity: MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Protein-Ligand Binding: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity .
Advanced: How can computational modeling elucidate the compound’s mechanism of action?
Answer:
Molecular docking and dynamics simulations provide mechanistic insights:
- Docking Studies: Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs). The carbamothioyl group may form hydrogen bonds with catalytic residues .
- QSAR Analysis: Correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity to guide derivative design .
- MD Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100+ ns trajectories .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Reproducibility Checks: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Impurity Profiling: Use HPLC-MS to quantify by-products; even 5% impurities can skew bioactivity .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC values) and adjust for assay conditions (e.g., serum concentration in cell cultures) .
Advanced: What methodologies ensure safe handling given potential mutagenicity concerns?
Answer:
While Ames II testing suggests lower mutagenicity than other anomeric amides , precautions are critical:
- Ventilation: Use fume hoods for weighing and reactions to minimize inhalation .
- PPE: Wear nitrile gloves and lab coats; avoid latex due to solvent permeability .
- Waste Disposal: Quench reactive intermediates (e.g., TCICA) with sodium bicarbonate before disposal .
- In Silico Toxicity Prediction: Tools like ProTox-II pre-screen for mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
